molecular formula C16H14ClNO4 B11948929 n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline CAS No. 40804-90-8

n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline

Cat. No.: B11948929
CAS No.: 40804-90-8
M. Wt: 319.74 g/mol
InChI Key: WERHNGROOIVTDA-UHFFFAOYSA-N
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Description

n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a chlorinated aniline moiety

Preparation Methods

The synthesis of n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline typically involves a multi-step process. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-chloro-2,4-dimethoxyaniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups into the molecule, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline can be compared with other similar compounds, such as:

  • n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-2-propanamine
  • n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of a benzodioxole ring and a chlorinated aniline moiety, which imparts distinct chemical reactivity and potential applications.

Properties

CAS No.

40804-90-8

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C16H14ClNO4/c1-19-14-7-15(20-2)12(6-11(14)17)18-8-10-3-4-13-16(5-10)22-9-21-13/h3-8H,9H2,1-2H3

InChI Key

WERHNGROOIVTDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=CC2=CC3=C(C=C2)OCO3)Cl)OC

Origin of Product

United States

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